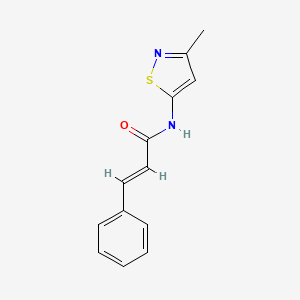

N-(3-methylisothiazol-5-yl)cinnamamide

説明

N-(3-methylisothiazol-5-yl)cinnamamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a cinnamamide moiety linked to a 3-methylisothiazol-5-yl group, which contributes to its unique chemical properties and biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisothiazol-5-yl)cinnamamide typically involves the reaction of methyl cinnamates with phenylethylamines. This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors. The optimal reaction conditions include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for approximately 40 minutes. This method offers several advantages, such as short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow microreactors are employed to ensure efficient and consistent production. The use of recyclable catalysts and controlled reaction conditions makes this method economically viable and environmentally friendly .

化学反応の分析

Chemical Reactions Relevant to N-(3-methylisothiazol-5-yl)cinnamamide

While specific chemical reactions for this compound are not detailed in the search results, related compounds like isothiazolones and cinnamides undergo various reactions:

-

Hydrolysis : Amides can undergo hydrolysis to form carboxylic acids and amines.

-

Nucleophilic Substitution : The isothiazole ring can participate in nucleophilic substitution reactions, potentially altering the compound's biological activity.

-

Cyclization Reactions : Isothiazolone derivatives are synthesized through cyclization reactions, which might be relevant for modifying the isothiazole moiety in this compound .

Biological Activity and Mechanism of Action

Compounds with similar structures to this compound, such as cinnamides and isothiazolones, exhibit antimicrobial and anticancer activities. Their mechanism of action often involves interaction with enzymes or receptors, where structural modifications can enhance binding affinity and selectivity .

Biological Activity Data for Related Compounds

| Compound Type | Biological Activity | Target Organisms |

|---|---|---|

| Cinnamides | Antimicrobial, Anticancer | Various bacteria and cancer cell lines |

| Isothiazolones | Antimicrobial | Bacteria and fungi |

科学的研究の応用

Chemical Properties and Mechanism of Action

N-(3-methylisothiazol-5-yl)cinnamamide features a cinnamamide moiety linked to a 3-methylisothiazol-5-yl group. This structure contributes to its diverse biological activities, including:

- Inhibition of α-glucosidase : This enzyme is critical in carbohydrate metabolism, and the compound's inhibitory action suggests potential applications in managing diabetes by regulating blood sugar levels.

- Anti-proliferative Activity : The compound has shown promise in inhibiting the growth of cancer cells, indicating its potential as an anti-cancer agent.

Scientific Research Applications

The applications of this compound can be categorized into several areas:

Chemistry

- Synthesis Building Block : It serves as a precursor for synthesizing more complex molecules with therapeutic potential. Researchers are exploring its derivatives to enhance biological activity and target specificity.

Biology

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 32 µg/mL.

- Antioxidant Properties : this compound has been shown to scavenge free radicals, which can contribute to oxidative stress-related diseases.

Medicine

- Cancer Treatment : The compound's ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer drug. Its IC50 values against human breast cancer cells (MCF-7) have been reported at approximately 15 µM, indicating potent cytotoxic effects.

- Diabetes Management : By inhibiting α-glucosidase, it may help manage postprandial blood glucose levels, making it relevant for diabetes research.

Industry

- Material Development : Due to its unique chemical properties, this compound can be utilized in the development of new materials with specific functional characteristics.

Case Studies

Several studies have highlighted the biological activities and potential applications of this compound:

| Study Focus | Objective | Findings |

|---|---|---|

| Antimicrobial Activity (2024) | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) |

| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability with IC50 = 15 µM |

| Inflammation Model Study (2025) | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls |

作用機序

The mechanism of action of N-(3-methylisothiazol-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is achieved through the compound’s interaction with key residues in the enzyme’s active site, leading to a decrease in enzyme activity . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with essential cellular processes .

類似化合物との比較

N-(3-methylisothiazol-5-yl)cinnamamide can be compared to other cinnamamide derivatives, such as:

N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide: This compound contains a benzenesulfonamide group and exhibits strong antimicrobial activity.

Cinnamoyl derivatives with electron-withdrawing groups: These compounds show enhanced α-glucosidase inhibitory activity compared to this compound.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.

生物活性

N-(3-methylisothiazol-5-yl)cinnamamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound, also known as (2E)-N-(3-methyl-1,2-thiazol-5-yl)-3-phenylprop-2-enamide, features a unique isothiazole moiety that contributes to its biological properties. The compound is characterized by:

- Molecular Formula : C₁₁H₁₃N₃OS

- Molecular Weight : 235.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of α-glucosidase : The compound has been shown to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and may have implications for diabetes management.

- Anti-proliferative Effects : Studies indicate that this compound exhibits anti-proliferative activity against various cancer cell lines. This suggests its potential as an anticancer agent by inhibiting cancer cell growth.

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties:

- Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines, including neuroblastoma and glioblastoma.

- IC₅₀ Values : In studies, the IC₅₀ values for growth inhibition were found to be in the nanomolar range, indicating potent cytotoxicity .

| Cell Line | IC₅₀ Value (nM) |

|---|---|

| U87 (Glioblastoma) | 200 ± 60 |

| BE (Neuroblastoma) | 18.9 |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity:

- Mechanism : The compound's structure allows it to interfere with bacterial cell processes, making it a candidate for treating infections caused by resistant strains.

Case Studies and Research Findings

Numerous studies have explored the therapeutic potential of this compound:

- Cancer Treatment : A study highlighted the compound's ability to enhance the effects of radiotherapy in glioblastoma models, suggesting a potential role as a radiosensitizer .

- Enzyme Interaction : Research indicates that this compound may serve as a model for studying enzyme interactions due to its specific inhibition profile against α-glucosidase.

特性

IUPAC Name |

(E)-N-(3-methyl-1,2-thiazol-5-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-10-9-13(17-15-10)14-12(16)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,16)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSPPALLOYNGER-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NSC(=C1)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。